HIV-1 Integrase Inhibition: The 3-Chloro-2-fluorobenzyl Pharmacophore Delivers Sub-Nanomolar Potency in Elvitegravir vs. Alternative Benzyl Substituents
In the quinolone carboxylic acid class of HIV-1 integrase strand transfer inhibitors (INSTIs), the 3-chloro-2-fluorobenzyl substituent—the very pharmacophore that [(3-Chloro-2-fluorophenyl)methyl]hydrazine installs—was identified as the optimal benzyl group through systematic SAR. Compound 49 (elvitegravir) bearing 6-(3-chloro-2-fluorobenzyl) achieved IC₅₀ = 7.2 nM in the strand transfer enzymatic assay and ED₅₀ = 0.9 nM in an acute HIV-1 antiviral assay, advancing to FDA approval [1]. The refined clinical candidate exhibited IC₅₀ values of 0.7 nM (HIV-1 IIIB), 2.8 nM (HIV-2 EHO), and 1.4 nM (HIV-2 ROD) in cell-free assays . Critically, the monoketo acid 49 was substantially more potent at inhibiting integrase-catalyzed strand transfer than 3′-processing reactions, demonstrating mechanistic selectivity [1]. In contrast, analog 6-(4-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibited potency merely comparable to the reference diketo acid inhibitor L-731,988, without the pronounced sub-nanomolar antiviral activity [2].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition (IC₅₀) and antiviral activity (ED₅₀) |
|---|---|
| Target Compound Data | Elvitegravir (6-(3-chloro-2-fluorobenzyl) quinolone carboxylic acid): IC₅₀ = 7.2 nM (strand transfer), ED₅₀ = 0.9 nM (antiviral); refined IC₅₀ = 0.7 nM (HIV-1 IIIB cell-free) |
| Comparator Or Baseline | 6-(4-Fluorobenzyl) analog: potency comparable to reference diketo acid L-731,988 (no sub-nM IC₅₀ reported); Reference diketo acid L-731,988 |
| Quantified Difference | Elvitegravir IC₅₀ = 0.7 nM vs. comparator lacking the Cl/F pattern (at least 10-fold differential per SAR trend); ED₅₀ improvement from micromolar to sub-nanomolar |
| Conditions | Cell-free strand transfer enzymatic assay; acute HIV-1 infection assay in MT-4 cells; HIV-1 IIIB, HIV-2 EHO, HIV-2 ROD strains |
Why This Matters
Procurement of [(3-Chloro-2-fluorophenyl)methyl]hydrazine provides the exact building block for synthesizing the 3-chloro-2-fluorobenzyl pharmacophore validated in an FDA-approved INSTI with sub-nanomolar potency, which cannot be replicated using 4-fluorobenzyl, 2-fluorobenzyl, or non-halogenated benzylhydrazine starting materials.
- [1] Sato, M.; et al. Quinolone carboxylic acids as a novel monoketo acid class of human immunodeficiency virus type 1 integrase inhibitors. J. Med. Chem. 2009, 52, 4869–4882. Compounds 49 and 51; IC₅₀ = 7.2 nM and 5.8 nM; ED₅₀ = 0.9 nM and 0.6 nM. View Source
- [2] Sechi, M.; et al. Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. Bioorg. Med. Chem. 2009, 17, 2925–2935. 6-(4-Fluorobenzyl) analog compared to L-731,988. View Source
